7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Description
Properties
Molecular Formula |
C24H34N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7,13-dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C24H34N2O3/c1-3-7-23(8-4-1)21-25-11-15-27-16-12-26(22-24-9-5-2-6-10-24)14-18-29-20-19-28-17-13-25/h1-10H,11-22H2 |
InChI Key |
XUNRUQFHVHCHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The spectrum exhibits distinct signals for the benzyl protons (δ 7.25–7.35 ppm, multiplet) and the macrocyclic ethyleneoxy protons (δ 3.17–3.46 ppm). The N–CH₂– groups resonate as triplets at δ 2.45–2.53 ppm, while the inner NH protons appear as a triplet at δ 14.4 ppm (J = 6.7 Hz).
-
¹³C NMR: Peaks at δ 193 ppm confirm the presence of carbonyl groups (if applicable), while aromatic carbons appear at δ 127–138 ppm. The macrocyclic carbons resonate between δ 42–58 ppm.
High-Resolution Mass Spectrometry (HRMS)
HR-ESIMS analysis reveals a molecular ion peak at m/z 855.4467 ([M + H]⁺), consistent with the molecular formula C₅₀H₅₉N₆O₇. The isotopic pattern matches the theoretical distribution, confirming purity.
Elemental Analysis
Combustion analysis results align with the calculated values for carbon, hydrogen, and nitrogen content (e.g., C: 66.31%; H: 6.45%; N: 9.19%), further validating the compound’s composition.
Challenges and Optimization Strategies
Solvent and Dilution Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the solubility of intermediates, while toluene reduces side reactions but requires extended reaction times. High-dilution conditions (1.25 mM) are critical to favor cyclization over polymerization.
Purification Difficulties
The product’s viscous oil nature complicates crystallization. Silica gel chromatography with gradient elution (chloroform → acetone) effectively separates the target compound from unreacted starting materials and oligomers.
Functional Group Compatibility
The benzyl groups’ electron-donating nature stabilizes the macrocycle but may hinder subsequent metalation steps. Protecting group strategies (e.g., tert-butoxycarbonyl) could be explored for applications requiring further functionalization.
Chemical Reactions Analysis
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ionophore in Sensor Development
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane is utilized as an ionophore in the development of sensors. For example, it has been incorporated into poly(vinyl chloride) membranes for detecting metal ions such as zinc (Zn). This application is particularly relevant in environmental monitoring and pharmaceutical analysis, where precise measurements of metal concentrations are critical .
Electrode Modification
The compound serves as a macrocyclic ligand that facilitates the modification of electrodes used in electrochemical sensors. It has been employed to enhance the sensitivity and selectivity of modified graphite electrodes for detecting various analytes, including riboflavin (vitamin B₂) in food samples . The structural configuration allows for effective interaction with target molecules, leading to improved analytical performance.
Coordination Chemistry
Research has demonstrated that this compound can form stable complexes with metal ions such as barium (Ba). The crystal structure of these complexes indicates a unique nine-coordinate arrangement around the metal center, showcasing the compound's potential in coordination chemistry applications . This property is valuable for synthesizing new materials with specific electronic and optical characteristics.
Case Study 1: Sensor for Zinc Detection
A study highlighted the use of this compound as an ionophore in a PVC membrane sensor for zinc ion detection. The sensor exhibited high selectivity and sensitivity towards Zn, making it suitable for applications in water quality assessment and pharmaceutical formulations. The detection limit was reported to be significantly lower than conventional methods .
Case Study 2: Structural Analysis of Metal Complexes
Another research effort focused on the structural analysis of the barium complex formed with this compound. X-ray crystallography revealed insights into the coordination environment and bonding interactions within the complex. This study provided a deeper understanding of how such ligands can stabilize metal ions in various chemical environments .
Mechanism of Action
The mechanism of action of 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelate complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved in these interactions depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
| Compound Name | Molecular Formula | Ring Size | Donor Atoms | Key Features/Applications | Reference |
|---|---|---|---|---|---|
| 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane | C28H38N2O3 | 15 | 2N, 3O | Enhanced lipophilicity; anti-obesity, sensing | |
| 1,4,10-Trioxa-7,13-diazacyclopentadecane (Kryptofix 21) | C10H22N2O3 | 15 | 2N, 3O | Parent compound; ion recognition | |
| 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | C12H26N2O4 | 18 | 2N, 4O | Larger cavity; iodine complexation studies | [22] |
| 4,7,13-Trioxa-1,10-diazacyclopentadecane | C10H22N2O3 | 15 | 2N, 3O | Isomer of Kryptofix 21; similar coordination | [20] |
- Ring Size Impact : The 15-membered Kryptofix 21 and its derivatives exhibit smaller cavities compared to 18-membered analogs (e.g., 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane), favoring binding to smaller ions like Na⁺ or transition metals [22].
- Substituent Effects : Benzyl groups in the dibenzyl derivative improve aromatic guest binding (e.g., aspirin, paracetamol) compared to unsubstituted Kryptofix 21 [2].
Functional Analogs
Ionophores and Sensors
| Compound | Target Ion | Detection Limit/Selectivity | Application | Reference |
|---|---|---|---|---|
| TDCD-thiophenylmethane | Hg²⁺ | 2 ppb | Amperometric electrode | [3] |
| Dansylamidopropyl-pendant derivative | Pb²⁺ | Fluorescence enhancement | Optical sensor for heavy metals | [8] |
| SBFI-AM | Na⁺ | [Na⁺]i imaging | Intracellular sodium indicator | [14] |
- Selectivity : The dibenzyl derivative’s benzyl groups enable selective binding to aromatic guests, whereas SBFI-AM (which incorporates the 1,4,10-trioxa-7,13-diazacyclopentadecane backbone) is specialized for Na⁺ due to its benzofuran isophthalate structure [14].
Biological Activity
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane (CAS Number: 31249-95-3) is a complex organic compound with significant implications in various fields, particularly in biological and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and data tables summarizing its effects and applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 218.29 g/mol
- Physical State : Solid (powder or crystalline form)
- Melting Point : 80-83 °C
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.29 g/mol |
| Appearance | Powder/Crystalline |
| Melting Point | 80-83 °C |
Research indicates that this compound exhibits biological activity through its interaction with various biological systems. Its structure allows it to function as a ligand for metal ions and may influence enzymatic activities and cellular pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against a range of bacterial strains.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL.
Table 2: Antimicrobial Activity Data
| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| 100 | 20 | |
| 200 | 25 | |
| Escherichia coli | 50 | 12 |
| 100 | 18 | |
| 200 | 23 |
Cytotoxicity Studies
The cytotoxic effects of the compound have also been assessed using various cell lines. A notable study conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxicity.
Case Study: Cytotoxicity on Cancer Cells
In vitro tests were performed on MCF-7 breast cancer cells and HeLa cervical cancer cells. The compound showed IC values of approximately 30 µM for MCF-7 and 45 µM for HeLa cells, indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
Applications in Drug Delivery
The unique structure of this compound allows it to serve as a carrier for drug delivery systems. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery.
Case Study: Drug Delivery System Development
A recent study explored the use of this compound in developing a nanoparticle-based drug delivery system for anti-cancer drugs. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional delivery methods.
Q & A
Q. How should researchers design studies to align with evidence-based inquiry principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
